molecular formula C7H3BrN4 B12921494 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile CAS No. 87597-33-9

5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile

Cat. No.: B12921494
CAS No.: 87597-33-9
M. Wt: 223.03 g/mol
InChI Key: KEPJAZHQULOGKN-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C7H4BrN3. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and pharmaceutical chemistry . The presence of a bromine atom and a nitrile group in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the bromine atom and the nitrile group makes it a versatile intermediate for various chemical transformations and applications .

Properties

CAS No.

87597-33-9

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyrazine-2-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-6-2-10-3-7-11-5(1-9)4-12(6)7/h2-4H

InChI Key

KEPJAZHQULOGKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C2C=N1)C#N)Br

Origin of Product

United States

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